molecular formula C21H34N2O3 B10889290 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B10889290
M. Wt: 362.5 g/mol
InChI Key: FOBJMCDAWKXSBE-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylcyclohexyl group and a 3,4,5-trimethoxybenzyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

    Preparation of 3-Methylcyclohexylamine: This can be synthesized from 3-methylcyclohexanone through reductive amination using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine.

    Preparation of 3,4,5-Trimethoxybenzyl Chloride: This can be synthesized by reacting 3,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

    Formation of the Piperazine Derivative: The final step involves the reaction of 3-methylcyclohexylamine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for the development of new pharmaceuticals, particularly for its potential activity as an antipsychotic or antidepressant.

    Biological Studies: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

    Chemical Biology: Used as a tool compound to study the structure-activity relationships of piperazine derivatives.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This can result in various pharmacological effects, including mood stabilization and antipsychotic activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylcyclohexyl)-4-benzylpiperazine: Similar structure but lacks the methoxy groups on the benzyl ring.

    1-(3-Methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Similar structure with different positions of methoxy groups.

    1-(3-Methylcyclohexyl)-4-(3,4-dimethoxybenzyl)piperazine: Similar structure with fewer methoxy groups.

Uniqueness

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the presence of three methoxy groups on the benzyl ring, which can significantly influence its pharmacological properties and interactions with molecular targets. The specific arrangement of these groups may enhance its binding affinity and selectivity for certain receptors, making it a valuable compound for research and drug development.

Properties

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

1-(3-methylcyclohexyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H34N2O3/c1-16-6-5-7-18(12-16)23-10-8-22(9-11-23)15-17-13-19(24-2)21(26-4)20(14-17)25-3/h13-14,16,18H,5-12,15H2,1-4H3

InChI Key

FOBJMCDAWKXSBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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